Elinzanetant Elinzanetant Elinzanetant is an orally bioavailable neurokinin/tachykinin 1 receptor (NK1-receptor; NK1R; NK-1R) and NK3 receptor (NK-3R; NK3R) antagonist, that may be used to treat vasomotor symptoms in menopausal woman. Upon oral administration, elinzanetant targets, competitively binds to and blocks the activity of the NK1R and NK3R in the central nervous system (CNS), thereby inhibiting the binding of the endogenous ligands and neuropeptides substance P (SP; neurokinin-1; NK1) and neurokinin B (NKB). This inhibits NK1R/NK3R-mediated signal transduction and may prevent certain menopausal symptoms such as hot flashes. Neurokinin-mediated signaling may increase during hormone deficiency and may cause hot flashes.
Brand Name: Vulcanchem
CAS No.: 929046-33-3
VCID: VC0526996
InChI: InChI=1S/C33H35F7N4O3/c1-19-9-23(34)5-6-26(19)27-13-29(44-16-25-18-47-8-7-43(25)15-24(44)17-45)41-14-28(27)42(4)30(46)31(2,3)20-10-21(32(35,36)37)12-22(11-20)33(38,39)40/h5-6,9-14,24-25,45H,7-8,15-18H2,1-4H3/t24-,25-/m0/s1
SMILES: CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC5COCCN5CC4CO
Molecular Formula: C33H35F7N4O3
Molecular Weight: 668.6 g/mol

Elinzanetant

CAS No.: 929046-33-3

Cat. No.: VC0526996

Molecular Formula: C33H35F7N4O3

Molecular Weight: 668.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Elinzanetant - 929046-33-3

Specification

CAS No. 929046-33-3
Molecular Formula C33H35F7N4O3
Molecular Weight 668.6 g/mol
IUPAC Name N-[6-[(7S,9aS)-7-(hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl]-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide
Standard InChI InChI=1S/C33H35F7N4O3/c1-19-9-23(34)5-6-26(19)27-13-29(44-16-25-18-47-8-7-43(25)15-24(44)17-45)41-14-28(27)42(4)30(46)31(2,3)20-10-21(32(35,36)37)12-22(11-20)33(38,39)40/h5-6,9-14,24-25,45H,7-8,15-18H2,1-4H3/t24-,25-/m0/s1
Standard InChI Key DWRIJNIPBUFCQS-DQEYMECFSA-N
Isomeric SMILES CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4C[C@H]5COCCN5C[C@H]4CO
SMILES CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC5COCCN5CC4CO
Canonical SMILES CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC5COCCN5CC4CO
Appearance Solid powder

Introduction

Pharmacological Profile and Mechanism of Action

Dual Receptor Antagonism and Molecular Characteristics

Elinzanetant is a small molecule antagonist with high affinity for both NK-1 (Ki = 0.3 nM) and NK-3 (Ki = 1.4 nM) receptors, encoded by the molecular formula C33H35F7N4O3\text{C}_{33}\text{H}_{35}\text{F}_7\text{N}_4\text{O}_3 and a molecular weight of 668.657 g/mol . The compound features a stereochemically complex structure with a (7S,9aS*) configuration in its pyrazino-oxazine core, critical for binding specificity . Its mechanism centers on modulating hypothalamic thermoregulation by blocking substance P (NK-1 ligand) and neurokinin B (NK-3 ligand), which become hyperactive during estrogen decline .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number929046-33-3
IUPAC NameN-[6-[(7S,9aS*)-7-(hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1, oxazin-8-yl]-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide
Bioavailability36.7% (dose-independent)
Plasma Half-life35 hours
Protein Binding>99%

Pharmacokinetic Profile

Population pharmacokinetic (popPK) modeling across 10 Phase I/II studies (n=366) revealed dose-linear kinetics with a clearance of 7.26 L/h and volume of distribution (Vd) of 191.7 L . The compound undergoes hepatic metabolism primarily via CYP3A4 (80%) and UGT enzymes (20%), producing three active metabolites (M27, M30/34, M18/21) that contribute 15–30% of total pharmacological activity . A high-fat meal reduces absorption rate by 91% and bioavailability by 23%, necessitating consistent fasting administration .

Clinical Efficacy Across Development Phases

Phase II Trials: Proof of Concept

The Phase IIa RELENT-1 trial demonstrated a 67% reduction in VMS frequency (p<0.001 vs placebo) within 2 weeks at 120 mg/day, with parallel improvements in sleep latency (-32 minutes) and Menopause-Specific Quality of Life (MENQOL) scores . SWITCH-1 (Phase IIb) extended these findings over 12 weeks, showing sustained reductions in weekly hot flash episodes (baseline: 78.3; elinzanetant: -42.1 vs placebo: -28.4; p=0.002) .

Phase III OASIS Program

Four global Phase III trials (n=1,596) validated elinzanetant's efficacy:

Table 2: OASIS Trial Outcomes (120 mg/day vs Placebo)

TrialVMS Frequency Reduction (Week 12)VMS Severity Reduction (Week 12)Sleep Improvement (ISI Score)
OASIS 1-3.29*-0.40*-4.2*
OASIS 2-3.24*-0.29*-3.8*
OASIS 4-3.41*-0.38*-4.1*
p<0.001 vs placebo

Notably, OASIS 4 (n=412) addressed breast cancer patients receiving endocrine therapy, demonstrating comparable efficacy (67.5% mean VMS reduction) without interference with tamoxifen or aromatase inhibitors . Early responses emerged at Week 1, with 48% of patients achieving ≥50% symptom reduction versus 22% on placebo .

Pharmacokinetic-Pharmacodynamic Modeling

A validated popPK/PD model integrating data from 366 subjects predicted median receptor occupancies of >99% (NK-1) and >94.8% (NK-3) at steady state (120 mg/day) . The model confirmed:

  • Absorption Lag Time: 0.52 hours (fasted) vs 0.81 hours (fed)

  • Metabolite Ratios: M27 (AUC: 23% parent), M30/34 (18%), M18/21 (9%)

  • Covariates: Sex and BMI showed <20% impact on exposure

Therapeutic Implications and Future Directions

Elinzanetant's non-hormonal mechanism addresses critical unmet needs:

  • Breast Cancer Survivors: 78% of OASIS 4 participants maintained VMS control through 52 weeks of endocrine therapy

  • Contraindications to HRT: Provides alternative for 34% of menopausal women unsuitable for estrogen

  • Comorbid Insomnia: 61% reduction in sleep maintenance awakenings

Ongoing research explores applications in uterine fibroids (NCT04853199) and endometriosis, leveraging its GnRH-modulating effects observed in preclinical models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator